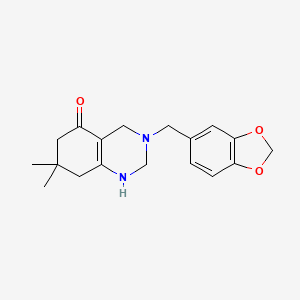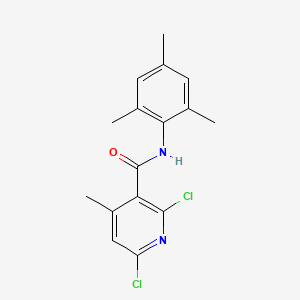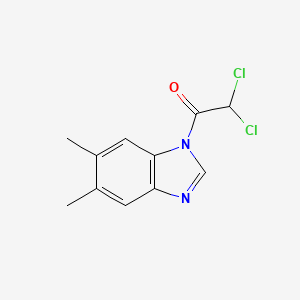![molecular formula C15H14N2O3S B5724939 N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA belongs to the family of thioamides and is synthesized by the reaction of 3-(methylthio)aniline and 2-nitrobenzoyl chloride.
Mécanisme D'action
The mechanism of action of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood. However, it is believed that N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide can alter the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one of the limitations of using N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. One area of research is the development of more effective methods for synthesizing N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. Another area of research is the investigation of the potential use of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide and its potential therapeutic applications.
Méthodes De Synthèse
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is synthesized by the reaction of 3-(methylthio)aniline and 2-nitrobenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its ability to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-21-13-7-4-6-12(10-13)16-15(18)9-11-5-2-3-8-14(11)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXAGJDWRRSTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-2-(2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)


![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)







![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)

